molecular formula C8H7BN2O3 B14078286 (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid

(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid

Cat. No.: B14078286
M. Wt: 189.97 g/mol
InChI Key: ZRABUTWSVKKMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxadiazole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can be compared with other boronic acid derivatives and oxadiazole compounds:

Properties

Molecular Formula

C8H7BN2O3

Molecular Weight

189.97 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)boronic acid

InChI

InChI=1S/C8H7BN2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5,12-13H

InChI Key

ZRABUTWSVKKMAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN=C(O1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.